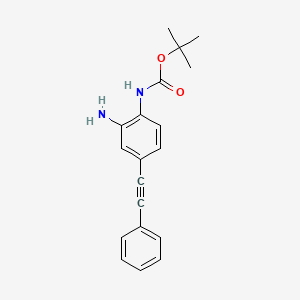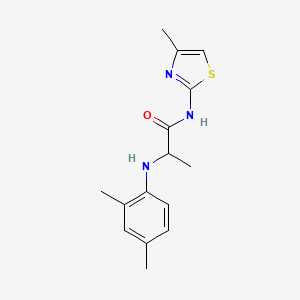
Methyl 2-(benzyloxycarbonylamino)-3,3-dicyclopropyl-propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and dicyclopropylpropanoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride.
Amination: The benzyloxycarbonyl chloride is then reacted with an amine to form the benzyloxycarbonyl-protected amine.
Cyclopropanation: The dicyclopropylpropanoate moiety is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired product.
Industrial Production Methods
Industrial production of methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyloxycarbonyl-protected carboxylic acids or aldehydes.
Reduction: Free amines.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated in the presence of specific enzymes. The dicyclopropylpropanoate moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)benzoate: Similar structure but with a benzoate moiety instead of dicyclopropylpropanoate.
Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate: Contains an additional tert-butoxycarbonyl group.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoate is unique due to the presence of the dicyclopropylpropanoate moiety, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studying biochemical pathways that involve hydrophobic interactions.
属性
分子式 |
C18H23NO4 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
methyl 3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H23NO4/c1-22-17(20)16(15(13-7-8-13)14-9-10-14)19-18(21)23-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,19,21) |
InChI 键 |
OBDIVABPOKIWTD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C1CC1)C2CC2)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


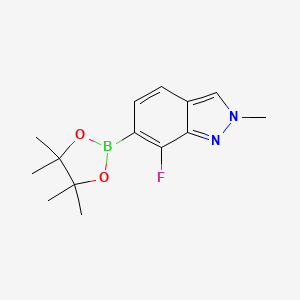
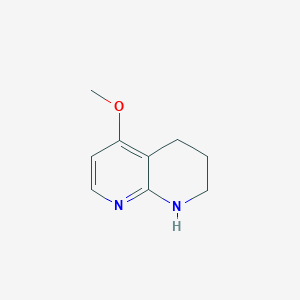
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
![1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13926179.png)
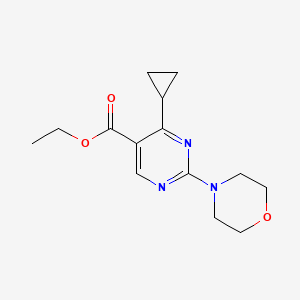
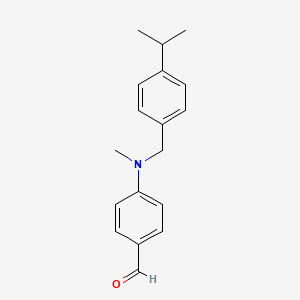
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
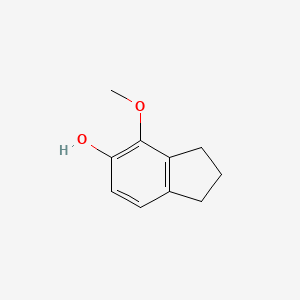
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
